Lipophilicity Enhancement: LogP Comparison of 5,6-Difluoro-2-methylbenzimidazole vs. Non-Fluorinated 2-Methylbenzimidazole
The calculated octanol/water partition coefficient (LogP) for 5,6-difluoro-2-methyl-1H-benzo[d]imidazole is 2.15 [1], compared to a reported LogP of approximately 1.7 for the non-fluorinated parent 2-methylbenzimidazole [2]. This quantifies the lipophilicity enhancement conferred by the 5,6-difluoro substitution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.15 |
| Comparator Or Baseline | 2-Methylbenzimidazole, LogP ≈ 1.7 |
| Quantified Difference | ΔLogP ≈ +0.45 |
| Conditions | Calculated property; target compound from MolAid database, comparator from literature values. |
Why This Matters
Increased lipophilicity can improve membrane permeability and oral bioavailability, making this scaffold more attractive for lead optimization in drug discovery programs.
- [1] MolAid. 5,6-二氟-2-甲基-1H-苯并咪唑 | 1662-22-2. https://www.molaid.com/MS_177575 View Source
- [2] Human Metabolome Database (HMDB). 2-Methylbenzimidazole (HMDB0245225). https://hmdb.ca/metabolites/HMDB0245225 View Source
